molecular formula C10H14O2 B1599225 1,3-Bis(methoxymethyl)benzene CAS No. 22072-45-3

1,3-Bis(methoxymethyl)benzene

Cat. No. B1599225
CAS RN: 22072-45-3
M. Wt: 166.22 g/mol
InChI Key: BPJINPBZQICULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(methoxymethyl)benzene is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 . It is a liquid at room temperature .


Physical And Chemical Properties Analysis

1,3-Bis(methoxymethyl)benzene has a boiling point of 128-129 °C (at a pressure of 23 Torr) and a density of 0.990±0.06 g/cm3 .

Scientific Research Applications

Applications in Polymer Synthesis

1,3-Bis(methoxymethyl)benzene and its derivatives have been extensively studied for their applications in polymer synthesis. For instance, hyperbranched poly(ester)s with pendant primary hydroxy groups have been synthesized using bis(oxetane)s like 1,4-bis[(3-ethyl-3-oxetanylmethoxymethyl)]benzene and 1,3,5-benzenetricarboxylic acid, showing solubility in various solvents and a range of glass transition temperatures (Nishikubo et al., 2006). Moreover, novel reactive polycarbonates with pendant chloromethyl groups have been synthesized via polyaddition reactions involving 1,4-bis[(3-ethyl-3-oxetanyl)methoxymethyl]benzene, showcasing high molecular weight and solubility in common organic solvents (Yashiro et al., 2003).

Synthesis of Lanthanide Complexes

The bis(β-diketone) derivatives of 1,3-bis(methoxymethyl)benzene have been utilized in forming complexes with lanthanide ions. These complexes demonstrate increased stability and selective complexation, indicating both chelate groups of the ligands are simultaneously involved in coordination. The substitution effect on bis(β-diketone) significantly influences the composition and stability of complexes due to noncovalent inner-sphere interactions (Podyachev et al., 2005).

Molecular Wire and Extraction System Development

1,4-Bis(methoxymethyl)benzene derivatives have been used in the development of molecular wires, where the electrochemical properties and absorption spectroscopy have been studied to understand the oxidation process and the oxidized states (Sakamoto et al., 2003). In the field of solvent extraction, 1,2-bis(methoxyethylthio)benzene, a novel solvent extractant, has been designed for the selective recovery of palladium from spent automotive catalysts, exhibiting high extraction yields and selectivity (Traeger et al., 2012).

Catalysis and Ligand Development

The derivatives of 1,3-bis(methoxymethyl)benzene have been instrumental in the development of ligands for catalytic processes. For example, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been synthesized and used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, exhibiting excellent enantioselectivities and catalytic activities (Imamoto et al., 2012).

Safety And Hazards

The safety information for 1,3-Bis(methoxymethyl)benzene includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,3-bis(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-11-7-9-4-3-5-10(6-9)8-12-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJINPBZQICULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424010
Record name 1,3-bis(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(methoxymethyl)benzene

CAS RN

22072-45-3
Record name 1,3-bis(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of m-xylylene dichloride (25.0 g) in methanol (125 ml) was added a 28% methanol solution (82.6 g) containing sodium methoxide at room temperature, and the mixture was stirred with heating at 60° C. for 3 hr. The solvent was evaporated and water (150 ml) was added to the residue. The mixture was extracted twice with heptane (80 ml) and heptane was evaporated under reduced pressure to give m-xylylene glycol dimethyl ether (25.3 g). m-Xylylene glycol dimethyl ether (25.3 g) was dissolved in acetic acid (125 ml) and sodium acetate (68 g) was added, which was followed by dropwise addition of bromine (68 g) at room temperature. The mixture was stirred at room temperature for 3 hr and poured into 10% aqueous sodium sulfite solution (750 ml), which mixture was extracted twice with heptane (350 ml). The heptane layer was extracted twice with 10% aqueous sodium hydroxide solution (150 ml) and once with water (150 ml). The solvent was evaporated and the residue was purified by silica gel column chromatography using heptane-ethyl acetate (15:1) as an eluent to give the title compound (10.4 g, yield:29.7%) as a colorless transparent oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
82.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Bis(methoxymethyl)benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Bis(methoxymethyl)benzene
Reactant of Route 3
Reactant of Route 3
1,3-Bis(methoxymethyl)benzene
Reactant of Route 4
Reactant of Route 4
1,3-Bis(methoxymethyl)benzene
Reactant of Route 5
Reactant of Route 5
1,3-Bis(methoxymethyl)benzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,3-Bis(methoxymethyl)benzene

Citations

For This Compound
12
Citations
CJ Ruud, C Wang, GL Baker - Synthetic metals, 1997 - Elsevier
Polyacenes are one-dimensional analogs of graphite and are predicted to have high conductivities without chemical do**.. The acid-catalyzed condensation of 1,2-bis(methoxymethyl…
Number of citations: 14 www.sciencedirect.com
SJ Cassidy, I Brettell-Adams, LE McNamara… - …, 2018 - ACS Publications
The synthesis and optical characterization of 9-(2,6-bis(methoxymethyl)phenyl) borafluorene (BMMP-BF) are reported. NMR spectroscopic data and single-crystal X-ray diffraction data …
Number of citations: 38 pubs.acs.org
C Mamat, M Mickoleit, H Reinke, H Oehme - Journal of organometallic …, 2004 - Elsevier
1-(8-Methoxy-1-naphthyl)-1,2,2-tris(trimethylsilyl)silene (10) and the 1-[2,6-bis(alkoxymethyl)phenyl]-1,2,2-tris(trimethylsilyl)silenes (12a–d) were generated by the reaction of (…
Number of citations: 4 www.sciencedirect.com
PR Markies, RM Altink, A Villena, OS Akkerman… - Journal of …, 1991 - Elsevier
A series of phenylmagnesium bromides (1, 3–8) with ortho-substutients capable of forming intra-molecular coordinative bonds along with the correspondng diarylmagnesium …
Number of citations: 37 www.sciencedirect.com
M Nakazaki, Y Hirose, T Shimizu, T Suzuki… - The Journal of …, 1980 - ACS Publications
Partial oxidative hydrolysis of 4-bromo-l, l, 10, 10-bis (trimethylenedithio)[2.2] metacyclophane (7) yielded the bromo ketones 8 and 9 which were respectively converted into (±)-4-methyl…
Number of citations: 12 pubs.acs.org
LJ Marshall, KM Cable… - Journal of Labelled …, 2010 - Wiley Online Library
A fast and efficient synthesis of [2‐ 13 C]phloroglucinol in six steps from acyclic, non‐aromatic precursors is presented, with regioselective placement of a 13 C‐atom in the aromatic ring…
CJ Ruud - 1999 - search.proquest.com
The simplest mathematical model of a polymer chain in space is the freely jointed chain. It is defined as a chain having n links, each of length L, joined in a linear sequence with no …
Number of citations: 2 search.proquest.com
K Kasama, H Aoyama, S Akai - European Journal of Organic …, 2020 - Wiley Online Library
The enzymatic acylative desymmetrization of σ‐symmetric 2'‐halo‐1,1'‐biphenyl‐2,6‐diols was achieved for the first time using commercially available Burkholderia cepacia lipase …
H Fan, X Peng - The Journal of Organic Chemistry, 2020 - ACS Publications
We have synthesized and characterized two small libraries of 2-OMe or 2-NO 2 -benzene analogues 2a–i and 3a–i containing a wide variety of leaving groups. Irradiation of these …
Number of citations: 5 pubs.acs.org
G Yanwei - 2019 - search.proquest.com
Polycyclic aromatic hydrocarbons (PAHs) have been one of the significant types of materials for numerous applications, such as semiconductors, liquid crystals and light-harvesting dyes…
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.